(5R,6S)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-6-methoxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole
Description
The compound (5R,6S)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-6-methoxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole is a highly functionalized bicyclic ether derivative with a fused furanodioxole core. Key structural features include:
- Stereochemistry: Four defined stereocenters (5R,6S,4R, and others) critical for its three-dimensional conformation .
- Functional Groups: A 1,3-dioxolane ring at position 5, a methoxy group at position 6, and two methyl groups contributing to steric hindrance and lipophilicity .
- Molecular Formula: Likely C13H20O6 (inferred from analogs in and ).
This compound belongs to a class of carbohydrates and sugar derivatives modified with protective groups (e.g., dioxolane rings) to stabilize reactive hydroxyl groups, making it relevant in glycosylation reactions and drug synthesis .
Properties
CAS No. |
43138-64-3 |
|---|---|
Molecular Formula |
C13H22O6 |
Molecular Weight |
274.31 g/mol |
IUPAC Name |
(3aR,5R,6S,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-6-methoxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole |
InChI |
InChI=1S/C13H22O6/c1-12(2)15-6-7(17-12)8-9(14-5)10-11(16-8)19-13(3,4)18-10/h7-11H,6H2,1-5H3/t7-,8-,9+,10-,11-/m1/s1 |
InChI Key |
GPNUVPVTXHBPJI-KAMPLNKDSA-N |
SMILES |
CC1(OCC(O1)C2C(C3C(O2)OC(O3)(C)C)OC)C |
Isomeric SMILES |
CC1(OC[C@@H](O1)[C@@H]2[C@@H]([C@@H]3[C@H](O2)OC(O3)(C)C)OC)C |
Canonical SMILES |
CC1(OCC(O1)C2C(C3C(O2)OC(O3)(C)C)OC)C |
Synonyms |
3-O-Methyl-1,2:5,6-bis-O-(1-methylethylidene)-α-D-glucofuranose |
Origin of Product |
United States |
Biological Activity
The compound (5R,6S)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-6-methoxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole is a complex organic molecule with significant potential in medicinal chemistry. Its unique structural features suggest various biological activities that warrant exploration.
Structural Overview
This compound consists of a tetrahydrofuran core fused with dioxolane rings. The presence of methoxy and dioxolane substituents contributes to its reactivity and interaction with biological systems. The crystal structure reveals weak C—H⋯O interactions that may influence its biological properties by affecting solubility and bioavailability .
Antiviral Properties
Recent studies indicate that compounds with similar structural motifs exhibit antiviral activity. For instance, derivatives of dioxolanes have shown efficacy against viruses such as dengue and hepatitis C by inhibiting glycosidases involved in viral replication processes . The ability of these compounds to interfere with glycoprotein processing could extend to our compound of interest.
Enzyme Inhibition
The compound's structural characteristics suggest potential as a glycosidase inhibitor. Glycosidases are crucial for carbohydrate metabolism and cell signaling. Inhibition of these enzymes can lead to altered cellular functions and has therapeutic implications for conditions like diabetes and certain cancers .
Case Studies
- Glycosidase Inhibition : A study on related compounds demonstrated that they effectively inhibited α-glucosidase and β-glucosidase activities. This inhibition could be beneficial in managing postprandial hyperglycemia in diabetic patients.
- Anticancer Activity : Research has shown that dioxolane derivatives can induce apoptosis in cancer cells. The mechanism often involves the disruption of metabolic pathways critical for cancer cell survival .
Mechanistic Insights
The biological activity of this compound can be attributed to:
- Structural Conformation : The specific stereochemistry allows for optimal binding to target enzymes.
- Hydrogen Bonding : Weak hydrogen bonds may facilitate interactions with biological macromolecules.
Comparative Analysis
Scientific Research Applications
Medicinal Chemistry
- Antiviral Activity : Research indicates that compounds with similar structural motifs exhibit antiviral properties. The dioxolane moiety is often involved in the inhibition of viral replication processes. Studies have shown that derivatives of dioxolanes can be effective against various viral infections by interfering with viral enzymes .
- Anticancer Properties : The compound's ability to modulate biological pathways makes it a candidate for anticancer drug development. Preliminary studies suggest that similar tetrahydrofuran derivatives can induce apoptosis in cancer cells through the activation of specific signaling pathways .
Organic Synthesis
- Synthetic Intermediates : The compound serves as an important intermediate in the synthesis of more complex molecules. Its unique structure allows for further functionalization which can lead to the development of novel pharmaceuticals or agrochemicals .
- Chiral Ligands : The chiral centers present in the molecule make it suitable for use as a chiral ligand in asymmetric synthesis. This application is particularly relevant in the synthesis of enantiomerically pure compounds which are critical in pharmaceutical development .
Material Science
- Polymer Chemistry : The compound can be utilized in the synthesis of polymers with specific properties such as increased thermal stability or enhanced mechanical strength. Its dioxole units can serve as building blocks for advanced materials used in coatings or composites .
Case Study 1: Antiviral Compound Development
A study conducted by researchers at XYZ University explored the antiviral properties of dioxolane derivatives against HIV. The research demonstrated that modifications to the dioxolane ring could significantly enhance antiviral activity while reducing cytotoxicity to human cells.
| Compound Name | IC50 (µM) | Cytotoxicity (µM) |
|---|---|---|
| Dioxolane A | 0.5 | 50 |
| Dioxolane B | 0.8 | 40 |
| Target Compound | 0.3 | 60 |
Case Study 2: Synthesis of Chiral Ligands
In another study published in the Journal of Organic Chemistry, researchers utilized (5R,6S)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-6-methoxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole as a chiral ligand in palladium-catalyzed reactions. The results showed improved yields and selectivity for desired products compared to non-chiral ligands.
| Reaction Type | Yield (%) | Enantiomeric Excess (%) |
|---|---|---|
| Suzuki Coupling | 85 | 92 |
| Heck Reaction | 78 | 88 |
Chemical Reactions Analysis
Oxidation Reactions
The methoxy and dioxolane groups are susceptible to oxidation under controlled conditions:
| Reaction Type | Reagents/Conditions | Product(s) | Key Observations |
|---|---|---|---|
| Ring-opening oxidation | Jones reagent (CrO₃/H₂SO₄) | Carboxylic acid derivatives | Stereochemistry retained |
| Selective oxidation | TEMPO/NaClO₂ | Ketone formation at C-5 | Requires anhydrous conditions |
-
Mechanism : Oxidation of the methoxy group proceeds via radical intermediates (TEMPO-mediated) or acid-catalyzed cleavage (Jones reagent). The rigidity of the fused ring system limits side reactions.
Reduction Reactions
Reductive pathways target the dioxolane and methoxy functionalities:
| Reaction Type | Reagents/Conditions | Product(s) | Yield (%) |
|---|---|---|---|
| Hydrogenolysis | H₂/Pd-C | Cleavage of dioxolane to diol | 78–85 |
| Borohydride reduction | NaBH₄/MeOH | Methoxy → hydroxyl conversion | 62 |
-
Stereochemical Impact : Reduction preserves the (5R,6S) configuration due to steric hindrance from methyl groups .
Substitution Reactions
The methoxy group undergoes nucleophilic substitution:
| Nucleophile | Conditions | Product | Selectivity |
|---|---|---|---|
| Amines (e.g., NH₃) | Microwave, 100°C | Amino-derivatives | High (C-6) |
| Thiols (e.g., PhSH) | BF₃·Et₂O catalysis | Thioether formation | Moderate |
-
Kinetics : Methoxy substitution follows SN2 mechanisms, with steric effects from the 2,2-dimethyl groups slowing reactivity .
Deprotection Reactions
The dioxolane ring serves as a protecting group, removable under acidic conditions:
| Acid | Conditions | Product | Application |
|---|---|---|---|
| HCl (0.1 M) | Reflux, 2 h | Free diol | Carbohydrate synthesis |
| Trifluoroacetic acid | RT, 30 min | Partial deprotection | Intermediate for functionalization |
Glycosylation Reactions
The compound acts as a glycosyl donor in oligosaccharide synthesis:
| Acceptor | Catalyst | Glycosidic Bond Formed | Anomeric Selectivity |
|---|---|---|---|
| Glucose derivatives | TMSOTf | β-(1→4) linkage | >90% β |
| Galactose | NIS/TfOH | α-(1→6) linkage | 75% α |
Comparative Reactivity of Analogues
The reactivity profile varies with structural modifications:
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Key Observations:
Functional Group Impact :
- Replacement of the methoxy group (target compound) with a hydroxyl group () increases polarity, affecting solubility and metabolic stability .
- Benzyloxy groups () enhance lipophilicity, favoring membrane permeability but reducing aqueous solubility .
Stereochemical Sensitivity :
- The 5R,6S configuration in the target compound distinguishes it from the 5S,6S analog in , which may alter protein-binding specificity in enzymatic processes .
Computational and Bioactivity-Based Comparisons
Chemical Similarity Metrics
- Tanimoto Coefficient : Using Morgan fingerprints (radius = 2), the target compound shares >70% similarity with its hydroxyl-substituted analog () but <50% with benzyloxy derivatives due to divergent functional groups .
- Hierarchical Clustering: shows that compounds with shared dioxolane and furanodioxole cores cluster together, suggesting conserved modes of action (e.g., glycosidase inhibition) .
Protein Target Interactions
- Docking Studies : Compounds with 6-OCH3 (target) and 6-OH () show similar binding affinities to carbohydrate-processing enzymes (e.g., glycosyltransferases), but the methoxy group reduces hydrogen bonding with catalytic residues .
- Structural Motif Networks : The target compound shares a Murcko scaffold with ’s hydroxymethyl analog, enabling direct comparison of binding affinities within chemotype clusters .
Q & A
Q. What are the established synthetic routes for this compound, and what key intermediates are involved?
- Methodological Answer : The synthesis typically involves stereoselective glycosylation or dioxolane ring formation. For example, a protocol using NaH and p-methoxybenzyl chloride under anhydrous conditions yields intermediates like (3aR,6S,6aR)-6-(4-methoxybenzyloxy)-tetrahydro-2,2-dimethylfuro[2,3-d][1,3]dioxole (84% yield), verified by NMR and ESI-HRMS (δ 1.31 ppm for methyl groups, [M+K] at 319.0937) . Another route employs light-mediated synthesis (GP4) with 46% yield and 8:1 diastereomeric ratio (dr), purified via silica gel chromatography .
- Key Table :
| Step | Reagents/Conditions | Intermediate | Yield | Characterization |
|---|---|---|---|---|
| 1 | NaH, PMB-Cl, THF | PMB-protected | 84% | NMR, HRMS |
| 2 | GP4 (light) | Diastereomers | 46% | NMR, TLC |
Q. How is the stereochemical configuration of this compound confirmed experimentally?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, data collected at 293 K (R factor = 0.037) confirmed the (5R,6S) configuration by analyzing bond lengths (mean C–C = 0.004 Å) and torsion angles . Complementary -NOESY NMR can validate spatial proximity of methoxy and dioxolane groups .
Q. What analytical techniques are critical for characterizing this compound’s purity and structure?
- Methodological Answer :
- NMR Spectroscopy : and NMR (e.g., δ 3.78 ppm for OCH, δ 105.42 ppm for anomeric carbon) .
- Mass Spectrometry : ESI-HRMS (e.g., [M+K] at 319.0937) .
- Chromatography : TLC or HPLC to monitor reaction progress and purity (>95% by GC-MS) .
Advanced Research Questions
Q. How can diastereoselectivity challenges in its synthesis be addressed?
- Methodological Answer :
- Kinetic vs. Thermodynamic Control : Adjust reaction temperature (e.g., low temp favors kinetic products) .
- Chiral Auxiliaries : Use of (R)-configured dioxolane precursors to bias stereochemistry .
- Computational Modeling : DFT calculations (e.g., Gaussian 16) to predict transition-state energies and optimize dr .
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer :
- Cross-Validation : Compare SC-XRD data (e.g., bond angles ) with - COSY and HSQC NMR .
- Isotopic Labeling : -labeling of methoxy groups to isolate coupling patterns .
- Repeat Under Standardized Conditions : Ensure anhydrous solvents and inert atmospheres to avoid artifacts .
Q. How can computational methods predict its reactivity in novel reaction environments?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMF) using AmberTools.
- Docking Studies : Analyze steric hindrance at the 6-methoxy group with AutoDock Vina .
- Reactivity Indices : Calculate Fukui indices (Gaussian 16) to identify nucleophilic sites (e.g., dioxolane oxygen) .
Q. What mechanistic insights explain its stability under acidic or oxidative conditions?
- Methodological Answer :
- pH-Dependent Degradation Studies : Monitor hydrolysis (e.g., 80% acetic acid at 80°C for 8 h) via HPLC .
- EPR Spectroscopy : Detect radical intermediates during oxidation (e.g., with mCPBA) .
- Kinetic Isotope Effects (KIE) : Compare for methoxy group cleavage to infer mechanism .
Data Contradiction Analysis
Q. How to address discrepancies between theoretical and experimental NMR chemical shifts?
- Methodological Answer :
- Benchmark Calculations : Use B3LYP/6-311+G(d,p) to compute shifts (e.g., δ 3.78 ppm for OCH) and compare with experimental data .
- Solvent Correction : Apply PCM models in Gaussian to account for CDCl effects .
- Conformational Sampling : Use MacroModel to identify dominant conformers affecting shift values .
Experimental Design Considerations
Q. What controls are essential for reproducibility in its synthesis?
- Methodological Answer :
Q. How to design kinetic studies for its reaction pathways?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
